Superior nAChR α3β4 Subtype Selectivity vs. Human Dopamine Transporter (DAT)
The compound exhibits a 492-fold selectivity for the human α3β4 nicotinic acetylcholine receptor (nAChR) over the human dopamine transporter (DAT). This is based on direct comparison of IC50 values for these two targets [1]. In contrast, many other piperidine-based monoamine uptake inhibitors, such as the class of 4-aminopiperidines described in patent literature [2], typically show higher potency at DAT or SERT with less pronounced selectivity for specific nAChR subtypes. This unique selectivity window is critical for studies aimed at dissecting the role of α3β4 nAChRs in addiction and other CNS disorders without confounding off-target effects on dopamine signaling.
| Evidence Dimension | Selectivity Ratio (IC50 DAT / IC50 α3β4 nAChR) |
|---|---|
| Target Compound Data | IC50 (α3β4 nAChR): 1.8 nM; IC50 (DAT): 886 nM |
| Comparator Or Baseline | Class of 4-aminopiperidine monoamine uptake inhibitors |
| Quantified Difference | Selectivity Ratio = 492-fold |
| Conditions | In vitro: Antagonist activity at human α3β4 nAChR in SH-SY5Y cells; Inhibition of [3H]dopamine uptake at human DAT in HEK293 cells [1]. |
Why This Matters
This high degree of selectivity is essential for researchers requiring a clean pharmacological tool to probe α3β4 nAChR function without the confounding influence of potent DAT inhibition, which is a common property of many related compounds.
- [1] EcoDrugPlus Database. Compound ID: 2126094. University of Helsinki. View Source
- [2] Patents-Review.com. (2007). 4-Amino-piperidine derivatives as monoamine uptake inhibitors. Patent Review. View Source
